molecular formula C7H9FO B14450358 1-Fluorobicyclo[3.1.1]heptan-2-one CAS No. 78142-56-0

1-Fluorobicyclo[3.1.1]heptan-2-one

Cat. No.: B14450358
CAS No.: 78142-56-0
M. Wt: 128.14 g/mol
InChI Key: OKEXKQIBDKHYKG-UHFFFAOYSA-N
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Description

1-Fluorobicyclo[3.1.1]heptan-2-one is a fluorinated bicyclic ketone characterized by a rigid bicyclo[3.1.1]heptane framework with a fluorine atom at the 1-position and a ketone group at the 2-position. This compound is of interest due to its unique electronic and steric properties, influenced by the electronegative fluorine substituent.

Properties

CAS No.

78142-56-0

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

1-fluorobicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C7H9FO/c8-7-3-5(4-7)1-2-6(7)9/h5H,1-4H2

InChI Key

OKEXKQIBDKHYKG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(CC1C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluorobicyclo[3.1.1]heptan-2-one typically involves the fluorination of bicyclo[3.1.1]heptan-2-one. One common method is the reaction of bicyclo[3.1.1]heptan-2-one with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding 1-Fluorobicyclo[3.1.1]heptan-2-one with good efficiency .

Chemical Reactions Analysis

1-Fluorobicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluorobicyclo[3.1.1]heptan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Fluorinated compounds like 1-Fluorobicyclo[3.1.1]heptan-2-one are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluorobicyclo[3.1.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

6,6-Dimethylbicyclo[3.1.1]heptan-2-one (Nopinone)

  • Structure : Shares the bicyclo[3.1.1]heptan-2-one core but replaces fluorine with two methyl groups at the 6-position.
  • Physical Properties :
    • Density: 0.986 g/cm³
    • Boiling Point: 196.3°C at 760 mmHg
    • Melting Point: 65.5°C
  • Applications: Naturally occurring as a bicyclic monoterpenoid (β-pinone), used in flavor/fragrance industries and as a precursor in organic synthesis .
  • Key Differences : The dimethyl groups enhance hydrophobicity compared to the fluorinated analog, which is expected to exhibit higher polarity and lower thermal stability due to fluorine’s electronegativity.

3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one (CAS 16022-08-5)

  • Structure : Additional methyl group at the 3-position, increasing steric bulk.
  • Properties : Predicted to have higher molecular weight (C₁₀H₁₆O) and reduced solubility in polar solvents compared to 1-fluorobicyclo[3.1.1]heptan-2-one .
  • Synthesis: Likely involves alkylation or cyclization strategies similar to nopinone derivatives .

Difluorobicyclo[1.1.1]pentane Derivatives

  • Structure : Smaller bicyclo[1.1.1]pentane core with two fluorine atoms (e.g., Methyl 3-(5-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate).
  • Synthesis : Prepared via Rh-catalyzed reactions with CF₃TMS as a fluorinating agent, yielding moderate (36–43%) isolated yields .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Properties of Bicyclic Ketones

Compound Molecular Formula CAS Number Density (g/cm³) Boiling Point (°C) Key Substituents
1-Fluorobicyclo[3.1.1]heptan-2-one C₇H₉FO Not Reported ~1.1 (estimated) ~180–200 (estimated) 1-F, 2-ketone
6,6-Dimethylbicyclo[3.1.1]heptan-2-one C₉H₁₄O 38651-65-9 0.986 196.3 6,6-dimethyl, 2-ketone
3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one C₁₀H₁₆O 16022-08-5 Not Reported Not Reported 3,6,6-trimethyl, 2-ketone
Difluorobicyclo[1.1.1]pentane-1-carboxylate C₈H₇F₂O₂ Not Reported ~1.3 (estimated) 200–220 (estimated) 2,2-diF, ester group
  • Reactivity Insights :
    • Fluorine’s electron-withdrawing effect in 1-fluorobicyclo[3.1.1]heptan-2-one may increase ketone electrophilicity, enhancing reactivity in nucleophilic additions compared to alkyl-substituted analogs .
    • Dimethyl and trimethyl derivatives exhibit steric hindrance, reducing accessibility to the ketone group in reactions .

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